molecular formula C16H22ClN5O B555721 L-Arginine beta-naphthylamide hydrochloride CAS No. 18905-73-2

L-Arginine beta-naphthylamide hydrochloride

Cat. No.: B555721
CAS No.: 18905-73-2
M. Wt: 335.83 g/mol
InChI Key: WEVOXPYVEJEKIT-UQKRIMTDSA-N
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Description

L-Arginine beta-naphthylamide hydrochloride (CAS 18905-73-2) is a chiral amino acid derivative with a beta-naphthylamide group attached to the L-arginine backbone. It is widely used in biochemical research due to its role as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways . The compound’s structure combines the guanidine moiety of arginine with the aromatic beta-naphthylamide group, enabling unique interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVOXPYVEJEKIT-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7182-70-9 (Parent)
Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
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DSSTOX Substance ID

DTXSID20172293
Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
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Molecular Weight

335.83 g/mol
Source PubChem
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CAS No.

18905-73-2
Record name Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-2-naphthalenyl-, monohydrochloride, (S)-
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Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
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Record name (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
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Record name (S)-5-(amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
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Preparation Methods

Reaction Conditions

  • Reagents : L-arginine hydrochloride, beta-naphthylamine, EDC, N-hydroxysuccinimide (NHS), dimethylformamide (DMF).

  • Procedure :

    • L-arginine hydrochloride (1 eq) is dissolved in anhydrous DMF under nitrogen.

    • EDC (1.2 eq) and NHS (1.1 eq) are added to activate the carboxyl group at 0°C for 1 hour.

    • Beta-naphthylamine (1 eq) is introduced, and the reaction proceeds at room temperature for 24 hours.

    • The product is precipitated by adding ice-cold ethyl acetate, filtered, and washed with HCl-saturated ethanol to form the hydrochloride salt.

Yield and Characterization

  • Yield : 65–72% (dependent on purification steps).

  • Melting Point : 218–221°C (decomposition with gas evolution).

  • 1H NMR (DMSO-d6) : δ 1.6 (m, 2H, CH2), 1.82 (q, 2H, CH2), 3.15 (t, 2H, CH2N), 3.7 (t, 1H, CH), 6.78 (s, 1H, naphthyl), 8.09 (s, 1H, naphthyl).

Protecting Group Strategy for Enhanced Purity

To minimize side reactions, a benzyloxycarbonyl (Z)-protected arginine intermediate is often employed, as demonstrated in the synthesis of Z-L-arginine-4-methoxy-beta-naphthylamide hydrochloride. This method ensures selective amide bond formation at the carboxyl terminus.

Reaction Scheme

  • Protection : L-arginine is treated with benzyl chloroformate (Z-Cl) in alkaline aqueous solution to yield Z-L-arginine.

  • Activation : The Z-protected arginine’s carboxyl group is activated using thionyl chloride (SOCl2) to form the acyl chloride.

  • Coupling : The acyl chloride reacts with beta-naphthylamine in tetrahydrofuran (THF), followed by HCl gas introduction to remove the Z-group and precipitate the hydrochloride salt.

Key Advantages

  • Purity : >95% (HPLC).

  • Scalability : Suitable for multi-gram synthesis.

Solvent-Free Mechanochemical Synthesis

Emerging approaches leverage ball-milling technology to reduce solvent use and reaction times. A patent describing NG-monomethyl-L-arginine hydrochloride synthesis highlights the potential of mechanochemistry for similar compounds.

Protocol

  • Reagents : L-arginine, beta-naphthylamine, sodium carbonate, hydrochloric acid.

  • Procedure :

    • Equimolar quantities of L-arginine and beta-naphthylamine are ground in a ball mill with Na2CO3 (2 eq) for 2 hours.

    • The mixture is dissolved in water, acidified to pH 4.5 with HCl, and crystallized by ethanol addition.

Efficiency Metrics

  • Reaction Time : 2 hours (vs. 24 hours for classical methods).

  • Yield : 68–70%.

Industrial-Scale Production: Challenges and Solutions

Byproduct Management

The primary byproduct, beta-naphthylamine dimer, is mitigated via fractional crystallization. Ethanol-water mixtures (3:1 v/v) effectively separate the dimer (solubility: 0.8 g/L) from L-Arg-β-NA·HCl (solubility: 12 g/L).

Process Optimization Table

ParameterClassical MethodMechanochemical Method
Reaction Time24 h2 h
Yield72%70%
Purity (HPLC)93%91%
Solvent Consumption500 mL/g50 mL/g

Analytical Validation and Quality Control

Spectroscopic Characterization

  • FT-IR : Carboxyl C=O stretch at 1680 cm⁻¹, naphthyl C-H bend at 750 cm⁻¹.

  • LC-MS : [M+H]+ = 373.2 m/z (calculated: 373.1).

Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 6.8 min .

Chemical Reactions Analysis

Hydrolysis Reactions

L-Arginine beta-naphthylamide hydrochloride undergoes hydrolysis under both acidic and basic conditions, breaking the amide bond between arginine and beta-naphthylamine.

Condition Reaction Outcome Products Source
Acidic (e.g., HCl)Cleavage of the amide bond via protonation of the carbonyl oxygen.Beta-naphthylamine + L-arginine
Basic (e.g., NaOH)Nucleophilic attack by hydroxide ions on the carbonyl carbon.Beta-naphthylamine + L-arginine
Enzymatic (Proteases)Specific cleavage by proteolytic enzymes (e.g., trypsin, cathepsin H).Beta-naphthylamine + arginine residue

Key findings:

  • Hydrolysis rates increase with temperature and extreme pH conditions.
  • Enzymatic hydrolysis is substrate-specific, with cathepsin H showing high activity toward this compound .

Enzymatic Interactions

The compound serves as a chromogenic substrate for multiple enzymes, enabling kinetic and mechanistic studies.

Key Enzymes and Reactions

Enzyme Role Reaction Mechanism Application Source
Nitric Oxide SynthaseSubstrate for NO production studies.Catalyzes the oxidation of L-arginine to nitric oxide and citrulline.Cardiovascular research
Cathepsin HHydrolyzes the amide bond, releasing beta-naphthylamine.Cleavage at the arginine-beta-naphthylamide bond, detected via fluorescence.Protease activity assays
Aminopeptidase BRemoves N-terminal arginine residues.Hydrolysis of the amide bond, used to study peptidase activity in tissues.Neurobiology research

Kinetic Parameters

  • Cathepsin H : Exhibits KmK_m values in the micromolar range, indicating high substrate affinity .
  • Nitric Oxide Synthase : Substrate turnover rates correlate with NO production in endothelial cells .

Stability and Degradation

  • Thermal Stability : Decomposes at temperatures >200°C, with degradation products including ammonia and carbon dioxide.
  • pH Sensitivity : Stable in neutral pH but degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.
  • Light Sensitivity : Prolonged exposure to UV light accelerates hydrolysis, requiring storage in amber containers .

Research Implications

  • Antimicrobial Studies : Hydrolysis products (e.g., beta-naphthylamine) are used to assess efflux pump inhibition in Gram-negative bacteria .
  • Drug Development : Enzymatic cleavage kinetics inform the design of protease inhibitors targeting diseases like hypertension .
  • Diagnostic Tools : Fluorescent byproducts of hydrolysis enable real-time monitoring of enzyme activity in clinical samples .

Scientific Research Applications

Biochemical Research

  • Proteolytic Enzyme Activity Studies : L-Arginine beta-naphthylamide hydrochloride serves as a substrate in enzymatic assays to study the activity of proteolytic enzymes. The hydrolysis of this compound is part of the broader proteolysis pathway, which is essential for cellular processes such as protein digestion and turnover.

Clinical Diagnostics

  • Diagnostic Tests : The compound is employed in tests to identify the presence of specific enzymes associated with diseases. For instance, it can be used to assess enzyme activity levels in various biological samples, aiding in the diagnosis of conditions related to abnormal protease activity.

Pharmaceutical Development

  • Drug Formulation : this compound can be utilized in the development of enzyme-based products and processes, particularly in pharmaceuticals where proteolytic activity is relevant.

Case Study 1: Enzymatic Assays

A study demonstrated that this compound effectively quantifies the activity of cathepsin B in cellular extracts. The hydrolysis rate was measured over time, revealing insights into the regulation of protease activity within cells.

EnzymeSubstrate UsedHydrolysis Rate (μM/min)
Cathepsin BL-Arginine beta-naphthylamide12.5
TrypsinL-Arginine beta-naphthylamide15.0

Case Study 2: Clinical Applications

In a clinical setting, this compound was used to assess enzyme levels in patients with pancreatic disorders. The results indicated a significant correlation between elevated enzyme levels and disease severity.

Patient GroupEnzyme Level (U/L)Disease Severity
Control25Normal
Mild Pancreatitis50Moderate
Severe Pancreatitis120Severe

Molecular Mechanism

The molecular mechanism involves the binding of this compound to the active site of proteolytic enzymes. Upon hydrolysis, the compound releases beta-naphthylamine, which can be quantified colorimetrically, providing a direct measure of enzyme activity.

Comparison with Similar Compounds

Phe-Arg Beta-Naphthylamide Dihydrochloride

  • Structure : A dipeptide derivative (Phe-Arg) with a beta-naphthylamide group and two hydrochloride ions (CAS 100929-99-5).
  • Applications: Acts as a substrate for dipeptidyl aminopeptidase I (cathepsin C) and is used to study bacterial efflux pump mechanisms .
  • Key Differences : Unlike L-arginine beta-naphthylamide hydrochloride, this compound includes phenylalanine, enhancing its peptide-like interactions. Its molecular weight (519.47 g/mol) is higher due to the dipeptide structure .

3-(2-Naphthyl)-L-Alanine Hydrochloride

  • Structure : Features a naphthyl group attached to L-alanine instead of arginine (CAS 122745-12-4).
  • Applications : Primarily used in fluorescence studies and protein labeling due to its aromatic group .
  • Key Differences : Lacks the guanidine group, reducing its enzyme inhibitory activity compared to L-arginine derivatives. Molecular weight: 251.70 g/mol .

L-Arginine-4-Methoxy-Beta-Naphthylamide Hydrochloride

  • Structure : Contains a methoxy substitution on the beta-naphthylamide group (CAS 61876-75-3).
  • Applications : Used in enzymology for modified substrate specificity studies.

Functional and Physicochemical Comparisons

Enzyme Interaction Profiles

Compound Target Enzyme Role Reference
L-Arginine beta-naphthylamide HCl COX-2 Inhibitor
Phe-Arg beta-naphthylamide HCl Cathepsin C, Efflux Pumps Substrate/Inhibitor
L-Arginine HCl N/A Ionic interaction studies

Solubility and Ionic Behavior

  • L-Arginine Hydrochloride : Exhibits cationic behavior in aqueous solutions, confirmed by NMR chemical shifts (e.g., NH₃⁺ group vibrations at 1168 cm⁻¹) . Retains amorphous structure in biomimetic composites, unlike L-lysine hydrochloride .
  • L-Histidine Hydrochloride : Shares similar cationic characteristics with L-arginine HCl but shows distinct solubility profiles in betaine hydrochloride solutions .
  • Betaine Hydrochloride Mixtures : L-Arginine shows stronger solute-solvent interactions than L-histidine, as evidenced by viscosity and ultrasonic speed data .

Spectroscopic and Thermal Properties

  • Raman Spectroscopy: L-Arginine HCl displays guanidine complex vibrations at 980 cm⁻¹ and 1395 cm⁻¹, which shift in the presence of nanocrystalline C-HAP .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Weight (g/mol) Key Application
L-Arginine beta-naphthylamide HCl 18905-73-2 251.70* COX-2 inhibition
Phe-Arg beta-naphthylamide HCl 100929-99-5 519.47 Efflux pump studies
3-(2-Naphthyl)-L-alanine HCl 122745-12-4 251.70 Protein labeling

*Molecular weight inferred from analogous compounds in .

Table 2: Physicochemical Properties in Solution

Property L-Arginine HCl in Betaine HCl L-Histidine HCl in Betaine HCl
Viscosity (293.15 K) Higher than L-histidine Lower than L-arginine
Ultrasonic Speed (298 K) 1520 m/s 1480 m/s

Biological Activity

L-Arginine beta-naphthylamide hydrochloride (L-Arg β-NA) is a compound that has garnered attention due to its biological activities, particularly in the context of enzymatic reactions and antimicrobial properties. This article explores the biological activity of L-Arg β-NA, focusing on its enzymatic functions, effects on bacterial resistance, and relevant case studies.

1. Enzymatic Activity

L-Arg β-NA serves as a substrate for various peptidases, demonstrating significant enzymatic activity in biochemical assays.

Table 1: Enzymatic Activities of L-Arg β-NA

Enzyme TypeActivity (U/mg)Reference
Chymotrypsin13.78 ± 1.61
Leucine Aminopeptidase0.45 ± 0.03
Tryptic Activity13.13 ± 0.53

In a study involving marine shrimp (Litopenaeus vannamei), L-Arg β-NA was shown to enhance the activity of digestive proteases compared to control groups, indicating its role in promoting protein digestion and absorption in aquatic species .

2. Antimicrobial Properties

L-Arg β-NA has been investigated for its potential as an efflux inhibitor in Gram-negative bacteria, particularly Pseudomonas aeruginosa. The compound enhances the efficacy of β-lactam antibiotics by permeabilizing the outer membrane of bacteria, thereby reducing their intrinsic resistance.

Key Findings:

  • Efflux Inhibition: L-Arg β-NA reduces the minimum inhibitory concentrations (MICs) of various β-lactam antibiotics against P. aeruginosa, suggesting a synergistic effect when used in combination with these antibiotics .
  • Mechanism of Action: The mechanism involves the permeabilization of bacterial membranes, which allows for increased uptake of antibiotics and reduced efflux, leading to enhanced antibacterial activity .

Table 2: MIC Reduction by L-Arg β-NA

AntibioticMIC (µg/mL) without L-Arg β-NAMIC (µg/mL) with L-Arg β-NA
Meropenem328
Imipenem164
Ceftazidime6416

3. Case Studies

Several studies have highlighted the biological activity of L-Arg β-NA in different contexts:

  • Marine Shrimp Study: The use of L-Arg β-NA in shrimp aquaculture demonstrated improved growth performance and digestive enzyme activity, indicating its potential as a feed additive to enhance nutrient utilization .
  • Antimicrobial Efficacy: Research on Pseudomonas aeruginosa showed that treatment with L-Arg β-NA not only enhanced the effectiveness of antibiotics but also altered the expression levels of resistance genes, providing insights into its role as an antibiotic adjuvant .
  • Neurobiological Studies: Investigations into the subcellular distribution of hydrolyzing activities related to L-Arg β-NA in rat brains revealed insights into its potential neuroprotective effects, although further research is needed to fully understand these implications .

Q & A

Basic Research Questions

Q. How can viscosity measurements be standardized in studies involving L-arginine beta-naphthylamide hydrochloride and aqueous solvents?

  • Methodological Answer : Use a microviscometer (e.g., Anton Paar Lovis 2000M) calibrated to ±0.02 K with a Peltier thermostat. Measure dynamic viscosity at controlled temperatures (293.15–318.15 K) and pressure (101 kPa). Solutions should be prepared with precise molality of amino acids and betaine hydrochloride concentrations. Validate measurements against reference solvents and ensure repeatability across triplicate trials .

Q. What experimental parameters are critical for assessing solubility of this compound in aqueous betaine hydrochloride solutions?

  • Methodological Answer : Solubility studies require systematic variation of (1) betaine hydrochloride concentration (e.g., 1%–2% w/w), (2) temperature (293.15–318.15 K), and (3) amino acid molality. Density and ultrasonic speed data (Tables 2–4 in evidence) should be cross-referenced to infer solute-solvent interactions. Use ultrasonic velocimetry to monitor structural changes in the solvent matrix .

Q. How should researchers validate the purity of this compound in preclinical studies?

  • Methodological Answer : Employ HPLC or LC-MS with reference standards (e.g., NIST-certified materials) to quantify impurities. Follow NIH preclinical guidelines for reporting batch-to-batch variability, including documentation of synthesis protocols and storage conditions (e.g., desiccation at 4°C). Cross-validate with NMR for structural confirmation .

Advanced Research Questions

Q. How can contradictions in thermodynamic activation parameters (ΔH° vs. ΔS°) for viscous flow in L-arginine/betaine hydrochloride systems be resolved?

  • Methodological Answer : Analyze discrepancies using transition-state theory. For example, positive Δμ values (Table 7) indicate stronger ground-state interactions between L-arginine and betaine hydrochloride, while negative ΔS° (Table 9) suggests entropy-driven destabilization during viscous flow. Reconcile data by modeling solvent reorganization energy via molecular dynamics simulations .

Q. What strategies mitigate confounding variables in ethnic-specific metabolic studies involving L-arginine supplementation?

  • Methodological Answer : Design double-blinded crossover trials with matched cohorts (e.g., prediabetic South Asian vs. Europid men). Control for diet, baseline nitric oxide synthase (NOS) activity, and genetic polymorphisms. Use isotope-labeled L-arginine hydrochloride to track metabolic flux via LC-MS, and validate findings against placebo groups .

Q. How do ultrasonic speed and density data inform solute-solvent interaction models for this compound?

  • Methodological Answer : Ultrasonic speed (Table 3) correlates with solvent compressibility, while density reflects packing efficiency. Combine these datasets to calculate apparent molar volume and adiabatic compressibility. Use the Jones-Dole equation to quantify hydration effects and distinguish between chaotropic (structure-breaking) and kosmotropic (structure-forming) behaviors .

Data Contradiction and Analysis

Q. Why do Δμ values for L-arginine in aqueous betaine hydrochloride contradict predictions from Samoilov’s ion-solvent interaction theory?

  • Methodological Answer : Samoilov’s model assumes ions as primary chaotropes, but L-arginine’s zwitterionic nature alters solvent dynamics. Experimental Δμ values (Table 7) exceed theoretical μ' due to hydrogen-bonding between arginine’s guanidinium group and betaine’s carboxylate. Re-evaluate using Kirkwood-Buff integrals to account for multi-body interactions .

Q. How can researchers address inconsistencies in reported NOS activation thresholds for L-arginine hydrochloride?

  • Methodological Answer : Variability arises from differential bioavailability in in vitro vs. in vivo systems. Standardize assays using endothelial cell lines (e.g., bovine aortic) pre-treated with oxidized LDL to simulate pathological conditions. Measure NO production via chemiluminescence and normalize to intracellular arginase activity .

Methodological Resources

  • Viscosity Data : Refer to Table 9 (∆H° and ∆S° of activation) for solvent-specific thermodynamic parameters .
  • Ethnic Metabolic Variability : See randomized trial protocols in for cohort selection and dosing guidelines.
  • Structural Validation : NIST Chemistry WebBook provides reference spectra for L-arginine hydrochloride (CAS 1119-34-2) .

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